REACTION_CXSMILES
|
[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(O)C>[CH2:11]([S:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
SC=1NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the mixture was refluxed with a water bath for 5 hours
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Duration
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5 h
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CUSTOM
|
Details
|
the formed crystals were collected
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Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)SC=1NC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |